

Halogen bonding potential of 3,5-dibromo-2-mercaptopyridine

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Compound of Interest

Compound Name: 3,5-Dibromo-2-mercaptopyridine

Cat. No.: B13564064

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The Halogen Bonding Landscape of **3,5-Dibromo-2-mercaptopyridine**

Executive Summary

3,5-Dibromo-2-mercaptopyridine (3,5-DBMP) represents a high-value scaffold in the rational design of supramolecular architectures and active pharmaceutical ingredients (APIs). Unlike simple halopyridines, 3,5-DBMP possesses a dynamic electronic landscape governed by thione-thiol tautomerism, creating a "Janus-faced" ligand capable of simultaneous halogen bonding (XB), hydrogen bonding (HB), and coordination chemistry.

This guide provides a rigorous analysis of the halogen bonding potential of 3,5-DBMP, dissecting the competitive interplay between the sterically hindered 3-bromo

-hole and the accessible 5-bromo donor. We present validated protocols for co-crystallization and computational assessment to leverage this molecule in drug discovery and materials science.

Molecular Architecture & Electronic Landscape

To effectively utilize 3,5-DBMP, one must first master its tautomeric behavior, which dictates the availability of halogen bond donors and acceptors.

The Tautomeric Imperative

In the solid state and neutral solution, 3,5-DBMP exists predominantly as the thione tautomer (3,5-dibromo-2(1H)-pyridinethione). This has critical implications for molecular recognition:

- **Acceptor Shift:** The sulfur atom exists as a thiocarbonyl ($\text{C}=\text{S}$), a soft but potent nucleophile and XB acceptor. The nitrogen is protonated (N^+H), rendering it a hydrogen bond donor rather than an acceptor.
- **Donor Activation:** The electron-withdrawing nature of the thione group, combined with the electronegative nitrogen, significantly enhances the magnitude of the σ -holes on the bromine atoms compared to a neutral phenyl ring.

Sigma-Hole Anisotropy

The two bromine atoms are not equivalent. Their utility in XB is defined by their local steric and electronic environments:

Feature	3-Position Bromine (Ortho)	5-Position Bromine (Para)
Electronic Environment	Highly activated by adjacent electron-withdrawing and .	Moderately activated by the pyridine ring system.
Steric Accessibility	Low. Flanked by the bulky sulfur atom.	High. Exposed to the solvent/binding pocket.
Primary Interaction	Intramolecular Chalcogen/Halogen Contact. Often forms a specific lock.	Intermolecular Halogen Bonding. Ideal for bridging to protein backbones or co-formers.
-Hole Magnitude ()	High, but often satisfied internally.	Medium-High, available for external binding.

Crystallographic Insights & Interaction Hierarchy

The supramolecular assembly of 3,5-DBMP is governed by a hierarchy of forces. Understanding this hierarchy allows researchers to predict how the molecule will dock into a protein active site or pack in a crystal lattice.

The Intramolecular "Lock" ()

Experimental evidence from analogous ortho-halo-thiones suggests a strong tendency for the 3-Br to engage in an intramolecular interaction with the thione sulfur. This is often classified as a chalcogen-halogen contact.

- Mechanism: The lone pair of the sulfur () donates density into the antibonding orbital of the bond.

- Consequence: This "locks" the C-S bond coplanar with the ring, rigidifying the scaffold. In drug design, this reduces the entropic penalty of binding but masks the 3-Br from forming external halogen bonds.

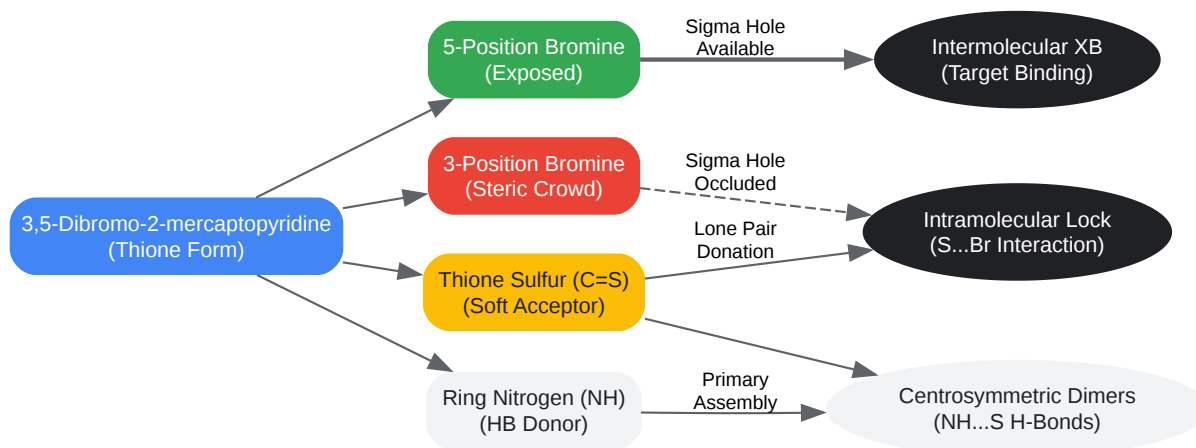
The Intermolecular "Link" (Type II XB)

The 5-Br acts as the primary vector for intermolecular recognition.

- Geometry: Strictly linear ().
- Partners: In biological systems, this Br targets backbone carbonyls (O), histidines (N), or methionine sulfurs (S).

Visualization of Interaction Pathways

The following diagram illustrates the competitive interaction landscape of 3,5-DBMP.



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Figure 1: Interaction hierarchy of 3,5-DBMP. Note the diversion of the 3-Br into intramolecular locking, leaving the 5-Br as the primary intermolecular XB donor.

Experimental Protocols

To validate the halogen bonding potential in your specific application, follow these self-validating protocols.

Protocol A: Computational Sigma-Hole Mapping (DFT)

Before wet-lab work, quantify the electrostatic potential (ESP) to rank donor strength.

- Geometry Optimization: Perform optimization at the M06-2X/def2-TZVP level of theory. This functional captures dispersion effects critical for XB.
 - Solvent Model: Use PCM (water) for biological relevance or gas phase for intrinsic strength.
- ESP Calculation: Generate the electrostatic potential surface mapped onto the 0.002 a.u. electron density isosurface.
- Validation Metric (): Locate the maximum positive potential on the extension of both bonds.
 - Success Criteria:
(5-Br) should exceed +15 kcal/mol for viable drug-target interactions.

Protocol B: Co-Crystallization Screening

To experimentally prove XB capability, attempt to co-crystallize 3,5-DBMP with a known Lewis base acceptor (e.g., 4,4'-bipyridine or triphenylphosphine oxide).

Step-by-Step Workflow:

- Stoichiometry: Prepare 1:1 and 2:1 (donor:acceptor) molar ratios.
- Solvent Selection: Use non-coordinating solvents (Chloroform, Dichloromethane, or Toluene). Avoid MeOH or DMSO as they compete for HB/XB sites.
- Method: Slow evaporation at 4°C (to reduce kinetic trapping).

- Analysis: Single Crystal X-Ray Diffraction (SC-XRD).
 - Key Parameter: Look for distances less than the sum of van der Waals radii ().
 - Angle Check: The angle must be .

Implications for Drug Discovery

The "Molecular Hinge" Strategy

3,5-DBMP can serve as a fragment lead. The 5-Br forms a specific anchor point (XB) to the target protein, while the thione/NH motif allows for further elaboration or metal chelation (e.g., in metalloenzyme inhibitors).

Metabolic Blocking

Halogenation at the 3 and 5 positions blocks the primary sites of oxidative metabolism in pyridine rings. The 3,5-dibromo substitution pattern renders the ring highly resistant to CYP450 degradation, improving the pharmacokinetic profile (half-life) of the resulting drug candidate.

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